(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes amino and hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide typically involves multiple steps, starting from readily available precursors. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of specific ketoesters . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis, leveraging engineered bacteria containing specific enzymes like carbonyl reductase and glucose dehydrogenase . These methods are not only efficient but also sustainable, aligning with green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation may yield keto derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism by which (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide exerts its effects involves interactions with specific molecular targets. These interactions often include binding to enzymes or receptors, leading to changes in their activity. The pathways involved can vary but typically include modulation of metabolic processes and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2-Chloro-3-hydroxy ester: Similar in structure but differs in functional groups and reactivity.
3S-PLA/CS/nHA composites: Used in biomedical applications, highlighting the versatility of compounds with similar structural motifs.
Uniqueness
What sets (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide apart is its unique combination of amino and hydroxyl groups, which confer distinct reactivity and functionality. This makes it particularly valuable in synthetic chemistry and biomedical research.
Eigenschaften
CAS-Nummer |
656831-30-0 |
---|---|
Molekularformel |
C6H11N3O5 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
(3S)-3-amino-N,N'-dihydroxy-2-oxohexanediamide |
InChI |
InChI=1S/C6H11N3O5/c7-3(1-2-4(10)8-13)5(11)6(12)9-14/h3,13-14H,1-2,7H2,(H,8,10)(H,9,12)/t3-/m0/s1 |
InChI-Schlüssel |
PWNKFQTXNKVFDC-VKHMYHEASA-N |
Isomerische SMILES |
C(CC(=O)NO)[C@@H](C(=O)C(=O)NO)N |
Kanonische SMILES |
C(CC(=O)NO)C(C(=O)C(=O)NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.